4-(2-methyl-2H-tetrazol-5-yl)benzene-1,2-diol

Synthetic Methodology Medicinal Chemistry Building Block

Researchers requiring a metabolically stable carboxylic acid bioisostere often face regioisomeric inconsistency in sourced tetrazoles, compromising assay reproducibility. This specific 2-methyl-2H-tetrazole catechol derivative (CAS 1034734-65-0) eliminates that variable. - Bifunctional scaffold: Chemoselective derivatization enabled at either the catechol (redox-active metal chelator) or the 2-methyl-tetrazole (H-bond acceptor/donor) moieties for parallel library synthesis. - Validated physicochemical profile: Predictable LogP of 1.63 and PSA of 84.06 Ų for rational pharmacokinetic tuning when replacing carboxylate pharmacophores. - Supply chain certainty: Characterized purity of 98% HPLC ensures batch-to-batch consistency for demanding synthetic applications and coordination polymer synthesis.

Molecular Formula C8H8N4O2
Molecular Weight 192.17
CAS No. 1034734-65-0
Cat. No. B3045236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-methyl-2H-tetrazol-5-yl)benzene-1,2-diol
CAS1034734-65-0
Molecular FormulaC8H8N4O2
Molecular Weight192.17
Structural Identifiers
SMILESCN1N=C(N=N1)C2=CC(=C(C=C2)O)O
InChIInChI=1S/C8H8N4O2/c1-12-10-8(9-11-12)5-2-3-6(13)7(14)4-5/h2-4,13-14H,1H3
InChIKeyKWOMBEZUYJKPHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Methyl-2H-tetrazol-5-yl)benzene-1,2-diol Overview


4-(2-Methyl-2H-tetrazol-5-yl)benzene-1,2-diol (CAS 1034734-65-0) is a heterocyclic aromatic compound featuring a 1,2-diol (catechol) moiety substituted at the para-position with a 2-methyl-2H-tetrazol-5-yl group . This bifunctional scaffold combines the metal-chelating and redox-active properties of a catechol with the hydrogen-bonding and carboxylic acid-mimicking capabilities of a tetrazole heterocycle [1]. It is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science, where the tetrazole ring serves as a metabolically stable bioisostere for carboxylate or amide functionalities [1]. The compound is commercially available with a characterized purity of 98%, enabling its direct use in demanding research applications .

Workflow Synthetic intermediate for library synthesis and bioisosteric design
Selection 2-methyl-2H-tetrazole regioisomer; catechol scaffold
Use Context Medicinal chemistry building block, material science precursor

Selectivity Requirements for 4-(2-Methyl-2H-tetrazol-5-yl)benzene-1,2-diol


Generic substitution of this compound with other catechol-tetrazole derivatives is scientifically unjustifiable due to the profound impact of specific regio- and stereochemical features on its utility. First, the compound is specifically the 2-methyl-2H-tetrazole isomer; substitution with the alternative 1-methyl-1H-tetrazole regioisomer or other N-alkylated tetrazoles alters key physicochemical properties like dipole moment, lipophilicity (LogP), and hydrogen-bonding capacity, which are crucial for target engagement in drug design [1]. Second, the catechol (1,2-diol) substitution pattern is distinct from resorcinol (1,3-diol) or hydroquinone (1,4-diol) analogs, leading to differences in metal chelation, redox potential, and susceptibility to enzymatic O-methylation [2]. Third, the absence of additional substituents on the aromatic ring provides a well-defined scaffold for further synthetic elaboration, unlike substituted analogs which introduce steric and electronic bias [3]. Sourcing this precise CAS-registered compound ensures experimental reproducibility and consistent performance in sensitive synthetic and biological applications.

Regioisomer Shift

1-methyl-1H-tetrazole isomer alters dipole, lipophilicity, and H-bonding capacity, impacting target engagement.

Diol Pattern Mismatch

Resorcinol or hydroquinone analogs differ in metal chelation, redox potential, and COMT susceptibility.

Substituent Interference

Additional ring substituents introduce steric and electronic bias, limiting scaffold utility.

Quantitative Evidence for 4-(2-Methyl-2H-tetrazol-5-yl)benzene-1,2-diol


Synthetic Efficiency: One-Step Protocol

A 2023 publication in *Molbank* presents a validated, one-step protocol for synthesizing the target compound with quantitative yield under adapted Vilsmeier conditions [1]. This contrasts sharply with the multi-step, low-yielding syntheses often required for structurally related tetrazole-catechol hybrids, which necessitate protecting group strategies and complex purification [2]. The reported synthesis is highly efficient and provides full spectroscopic characterization, de-risking in-house preparation efforts.

Synthetic Efficiency
Cross-study comparable
~100% yield (one-step) vs <70% multi-step
Supports rapid, high-yield access for library programs
Adapted Vilsmeier conditions; full spectral characterization reported
Synthetic Methodology Medicinal Chemistry Building Block

Commercial Purity Benchmark

Commercially sourced 4-(2-methyl-2H-tetrazol-5-yl)benzene-1,2-diol is supplied with a certified purity of 98% . This is a higher standard than the 95% purity frequently specified for many research-grade intermediates and custom-synthesized analogs, where impurities can confound biological assay results or lead to side reactions in subsequent synthetic steps [1]. A high and verified purity specification ensures the compound's reliable performance as a building block and minimizes the need for additional purification.

Commercial Purity
Supporting evidence
98% certified (vs 95% typical grade)
Supports reproducible results and procurement confidence
HPLC vendor specification
Procurement Quality Control Analytical Chemistry

Lipophilicity and Polar Surface Area Profile

Computational prediction models provide key physicochemical parameters for the target compound: a calculated LogP of 1.63 and a topological polar surface area (TPSA) of 84.06 Ų [1]. These values are consistent with favorable drug-like properties, offering moderate lipophilicity and good membrane permeability potential. In contrast, closely related analogs like 4-(1H-tetrazol-5-yl)benzene-1,2-diol (lacking the N-methyl group) would exhibit a lower LogP (higher polarity) and a different hydrogen-bonding profile, which can significantly impact oral bioavailability and target binding kinetics [2]. The specific N-methyl-2H-tetrazole isomer thus provides a distinct and well-defined physicochemical fingerprint.

Lipophilicity & PSA
Class-level inference
LogP 1.63 (TPSA 84.06 Ų) vs ~0.5 for non-methylated analog
Distinct physicochemical fingerprint for drug design
Computational prediction (JChem); verify experimentally
Drug Design ADME Prediction Chemoinformatics

COMT Inhibition Profile

The target compound has been evaluated for its ability to inhibit Catechol O-methyltransferase (COMT), an enzyme crucial in neurotransmitter metabolism [1]. It demonstrates weak inhibition, with a reported Ki of 800,000 nM [1]. This contrasts with potent catechol-based COMT inhibitors like entacapone, which exhibit Ki values in the low nanomolar range [2]. The key differentiator is that the weak COMT inhibition of 4-(2-methyl-2H-tetrazol-5-yl)benzene-1,2-diol may serve as a useful 'low-background' or 'target-agnostic' control scaffold in assays where minimal off-target COMT activity is desired, unlike more potent catechol-tetrazole analogs. It may also indicate a functional selectivity for other, non-COMT targets.

COMT Inhibition
Cross-study comparable
Ki 800,000 nM (vs low nM for potent inhibitors)
Serves as low-background control; avoids catecholamine pathway interference
Radiochemical assay, human COMT; weak inhibition
Enzyme Inhibition Medicinal Chemistry COMT

Application Scenarios for 4-(2-Methyl-2H-tetrazol-5-yl)benzene-1,2-diol


Targeted Library Synthesis Building Block

Given the established, high-yielding one-step synthesis protocol [1], this compound serves as an ideal starting material for generating diverse libraries of tetrazole-containing compounds for drug discovery. Its bifunctional nature allows for chemoselective derivatization at either the catechol hydroxyl groups (e.g., via alkylation, acylation, or phosphorylation) or the tetrazole ring (e.g., via N-alkylation or cross-coupling), providing a versatile handle for parallel synthesis.

Bioisosteric Replacement Scaffold

The well-defined physicochemical parameters (LogP = 1.63, PSA = 84.06 Ų) [2] make it a predictable candidate for replacing carboxylic acid moieties in known pharmacophores. The specific 2-methyl-2H-tetrazole isomer offers a balanced lipophilicity and hydrogen-bonding capacity that can improve oral bioavailability and metabolic stability of lead compounds compared to their carboxylate-containing counterparts.

Low-Activity Control in COMT Assays

Its documented weak inhibition of COMT (Ki = 800,000 nM) [3] makes this compound useful as a reference point or negative control in assays evaluating more potent catechol-based inhibitors. Its use can help benchmark assay sensitivity and confirm that observed effects from other compounds are not due to non-specific catechol-target interactions.

High-Purity Intermediate for Material Science

The commercial availability at 98% purity qualifies this compound for use in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) or coordination polymers. The catechol moiety provides strong metal-binding capacity, while the tetrazole group can serve as an additional coordination site or a functional handle for surface modification.

Application
Selection Property
Validation Focus
Targeted Library Synthesis
Bifunctional scaffold (catechol & tetrazole)
Chemoselective derivatization efficiency
Bioisosteric Replacement Scaffold
Balanced LogP and TPSA (2-methyl-2H-tetrazole isomer)
Metabolic stability and permeability modeling
Low-Activity COMT Control
Characterized weak COMT inhibition
Assay background and specificity benchmarking
Material Science Intermediate
High certified purity, metal-chelating catechol
Coordination polymer formation and purity verification
Quote Request

Request a Quote for 4-(2-methyl-2H-tetrazol-5-yl)benzene-1,2-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.